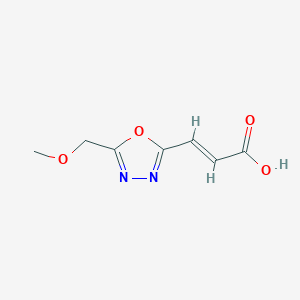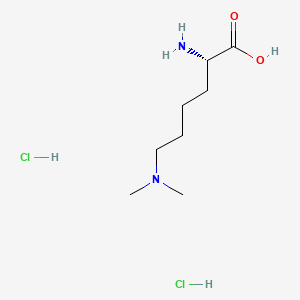
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClFNO It is a derivative of ethanamine, where a fluoropropoxy group is attached to the ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropropoxy)ethan-1-amine hydrochloride typically involves the reaction of 3-fluoropropanol with ethylene oxide in the presence of a base to form 2-(3-fluoropropoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(3-fluoropropoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3-fluoropropoxy)ethanoic acid, while reduction could produce 2-(3-fluoropropoxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism by which 2-(3-Fluoropropoxy)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoropropoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
- 2-[4-(3-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
Uniqueness
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride is unique due to the presence of the fluoropropoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C5H13ClFNO |
|---|---|
Molekulargewicht |
157.61 g/mol |
IUPAC-Name |
2-(3-fluoropropoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c6-2-1-4-8-5-3-7;/h1-5,7H2;1H |
InChI-Schlüssel |
HKXMYPDPGLLUIA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCN)CF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13476927.png)



![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)


![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)


![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)

